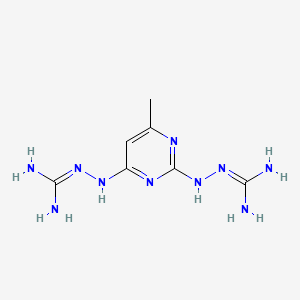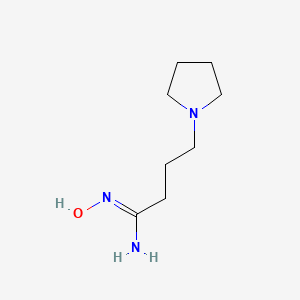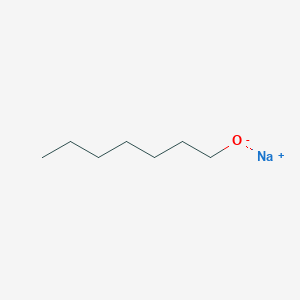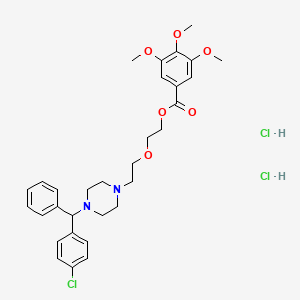
2-(2-Hydroxypropylamino)-2',6'-dimethylacetanilide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxypropylamino)-2’,6’-dimethylacetanilide hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropylamino)-2’,6’-dimethylacetanilide hydrochloride typically involves the reaction of 2,6-dimethylaniline with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloropropanol is replaced by the amino group of 2,6-dimethylaniline. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 2-(2-Hydroxypropylamino)-2’,6’-dimethylacetanilide hydrochloride is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxypropylamino)-2’,6’-dimethylacetanilide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(2-Hydroxypropylamino)-2’,6’-dimethylacetanilide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxypropylamino)-2’,6’-dimethylacetanilide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Hydroxyethylamino)-2’,6’-dimethylacetanilide hydrochloride
- 2-(2-Hydroxypropylamino)-2’,6’-dimethylbenzamide hydrochloride
- 2-(2-Hydroxypropylamino)-2’,6’-dimethylphenylacetamide hydrochloride
Uniqueness
2-(2-Hydroxypropylamino)-2’,6’-dimethylacetanilide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
20846-41-7 |
|---|---|
Fórmula molecular |
C13H21ClN2O2 |
Peso molecular |
272.77 g/mol |
Nombre IUPAC |
[2-(2,6-dimethylanilino)-2-oxoethyl]-(2-hydroxypropyl)azanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-9-5-4-6-10(2)13(9)15-12(17)8-14-7-11(3)16;/h4-6,11,14,16H,7-8H2,1-3H3,(H,15,17);1H |
Clave InChI |
WMVJMDXGDANYMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C[NH2+]CC(C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


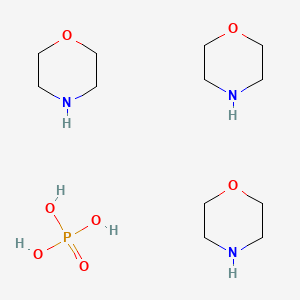


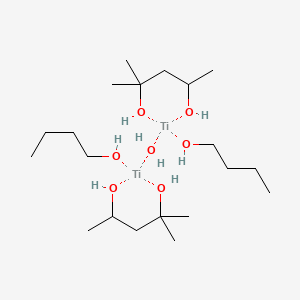
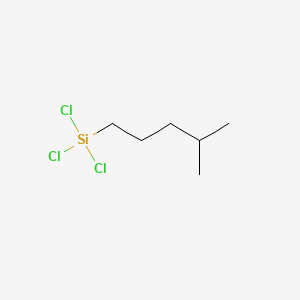
![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)
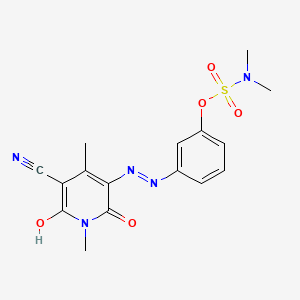


![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
